molecular formula C20H27N3O6S2 B2752930 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-89-7

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2752930
CAS No.: 896310-89-7
M. Wt: 469.57
InChI Key: UVVLVFQCCYJXDH-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-carboxamide core substituted with 4,5-dimethyl groups, linked via an amide bond to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido moiety. Structural confirmation of related compounds relies on NMR, IR, and MS spectroscopy, with key IR bands for C=S (1243–1258 cm⁻¹) and NH/OH (3150–3414 cm⁻¹) providing diagnostic insights .

Properties

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S2/c1-13-14(2)30-20(17(13)18(21)24)22-19(25)15-5-7-16(8-6-15)31(26,27)23(9-11-28-3)10-12-29-4/h5-8H,9-12H2,1-4H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVLVFQCCYJXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, with CAS number 896310-89-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N3O6S2C_{20}H_{27}N_{3}O_{6}S_{2} with a molecular weight of 469.6 g/mol. The compound features a thiophene ring substituted with various functional groups, including a sulfamoyl moiety, which is known for its biological significance.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
  • Antibacterial Properties : Compounds with similar structures have demonstrated moderate to high antibacterial activity. For instance, hydroxythiophene derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
  • Antioxidant Activity : Some synthesized thiophenes have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

The mechanisms through which 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide exerts its biological effects can include:

  • Cell Cycle Modulation : Research indicates that certain thiophene derivatives can affect cell cycle progression, particularly increasing the proportion of cells in the G2/M phase, which is associated with their antiproliferative activity .
  • Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division .
  • Reactivity of Functional Groups : The presence of sulfonyl and amide groups in the structure may enhance interaction with biological macromolecules, influencing various signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Anticancer Studies : A study synthesized multiple thiophene derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds were found to inhibit cell growth effectively, with some showing IC50 values in the low micromolar range .
  • Antibacterial Tests : In vitro assays demonstrated that certain derivatives had significant antibacterial effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Comparative Analysis

A comparative analysis of 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide with similar compounds reveals unique structural features that may contribute to its distinct biological activities.

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer
2-Methoxyethyl sulfonamideSulfonamide groupAntimicrobial

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its ability to inhibit specific biological pathways. Its sulfamoyl group contributes to its interaction with enzymes and receptors, making it a candidate for:

  • Anticancer Agents : Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Activity : The presence of the sulfamoyl group may enhance the compound's ability to combat bacterial infections, potentially leading to new antibiotics.

Material Sciences

The unique electronic properties of thiophene derivatives allow for applications in:

  • Organic Electronics : The compound can be utilized in the fabrication of organic semiconductors due to its conductive properties.
  • Sensors : Its ability to undergo redox reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of thiophene derivatives on cancer cell lines. The results indicated that compounds similar to 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide exhibited significant cytotoxicity against various cancer types, suggesting potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of sulfamoyl-containing compounds. The findings demonstrated that these compounds displayed effective inhibition against several strains of bacteria, highlighting their therapeutic potential in treating infections.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical structural differences and functional group variations between the target compound and analogs:

Compound Name/ID Core Structure Key Functional Groups Notable Substituents Physicochemical Implications
Target Compound Thiophene-3-carboxamide Sulfamoyl (N,N-bis(2-methoxyethyl)), amide 4,5-Dimethylthiophene High solubility due to methoxyethyl groups; aromatic thiophene enhances stability
Triazole Derivatives [7–9] () 1,2,4-Triazole Sulfonyl (Ar-SO₂), difluorophenyl Halogenated aryl (Cl, Br) Moderate solubility; tautomerism (thione vs. thiol) affects reactivity
Sulfentrazone () Triazole Sulfonamide, trifluoromethyl Difluoromethyl, triazole Lipophilic (CF₃ group); herbicide activity via root uptake
Patent Oxazolidine () Oxazolidinone Trifluoromethyl, methylcyclohexenyl Aryl-trifluoromethyl, thioamide High metabolic stability (electron-withdrawing CF₃); rigid cyclohexenyl backbone
Tetrahydrothieno-pyridine HCl () Tetrahydrothieno[2,3-c]pyridine Carboxylate ester, ethyl group Hydrochloride salt, saturated ring Enhanced stability (salt form); flexible conformation for target binding

Key Distinctions and Implications

  • Sulfamoyl vs. Sulfonamide Groups: The target compound’s N,N-bis(2-methoxyethyl)sulfamoyl group increases hydrophilicity compared to non-polar substituents (e.g., trifluoromethyl in sulfentrazone) or unsubstituted sulfonamides (e.g., triazole derivatives ). This improves aqueous solubility, critical for oral bioavailability.
  • Heterocyclic Core: The 4,5-dimethylthiophene in the target compound provides a planar, electron-rich aromatic system, favoring interactions with hydrophobic protein pockets. In contrast, 1,2,4-triazoles () exhibit tautomerism, influencing their hydrogen-bonding capacity and metabolic pathways . Tetrahydrothieno-pyridine () adopts a semi-saturated structure, offering conformational flexibility but reduced aromatic stabilization .
  • Salt Forms : The hydrochloride salt in ’s analog enhances crystallinity and shelf life compared to the free base form of the target compound, though it may alter pH-dependent solubility .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide?

  • The synthesis typically involves multi-step reactions, including:

  • Sulfonamide coupling : Reacting a sulfamoyl chloride intermediate with a benzamido-thiophene precursor under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–5°C) are critical to minimize hydrolysis .
  • Thiophene core formation : The Gewald reaction, using ethyl cyanoacetate, sulfur, and ketones, is a common method to construct the thiophene ring. This step requires refluxing in ethanol with a catalytic base (e.g., morpholine) .
    • Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm intermediate purity before proceeding .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxyethyl groups at δ 3.2–3.6 ppm; thiophene protons at δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl and sulfonamide carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What functional groups influence the compound’s reactivity?

  • Sulfamoyl group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and affects solubility .
  • Thiophene carboxamide : Aromatic π-π stacking interactions and potential for electrophilic substitution at the thiophene ring .
  • Methoxyethyl side chains : Enhance solubility in polar solvents and modulate pharmacokinetic properties .

Advanced Questions

Q. How can researchers optimize the sulfonamide coupling step to address low yields?

  • Problem : Low yields often arise from competing hydrolysis of the sulfamoyl chloride intermediate.
  • Solutions :

  • Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis .
  • Employ coupling agents like HOBt/DCC to activate the carboxyl group for amide bond formation .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted starting material persists .

Q. What experimental design considerations are critical for studying the compound’s environmental fate?

  • Key Parameters :

  • Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Analyze degradation products via LC-MS .
  • Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential. Adjust methoxyethyl groups to reduce logP if needed .
  • Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity. Correlate results with structural analogs to identify toxicity drivers .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Case Example : Discrepancies in proton assignments may arise from dynamic effects (e.g., rotamers) in solution vs. static crystal structures.
  • Methodology :

  • Perform variable-temperature NMR to identify conformational exchange broadening (e.g., methoxyethyl group rotation) .
  • Compare DFT-calculated chemical shifts with experimental NMR data to validate assignments .
  • Use NOESY/ROESY to detect spatial proximities in solution that align with X-ray data .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?

  • Step 1 : Synthesize analogs with modifications to:

  • Sulfamoyl group : Replace bis(2-methoxyethyl) with alkyl or aryl substituents to probe steric/electronic effects .
  • Thiophene substituents : Introduce halogens (e.g., Cl, F) or methyl groups to assess impact on binding affinity .
    • Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use molecular docking (AutoDock Vina) to correlate activity with computed binding energies .
    • Step 3 : Perform QSAR modeling to identify physicochemical descriptors (e.g., polar surface area, H-bond donors) driving activity .

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